N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide
Description
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N,N-dimethyl-2-(5-methylheptan-3-ylamino)acetamide |
InChI |
InChI=1S/C12H26N2O/c1-6-10(3)8-11(7-2)13-9-12(15)14(4)5/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
XXCGQJMOESLYHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
A widely cited method involves the Grignard alkylation of 3-pentanone with methylmagnesium bromide, followed by nitrile formation and reduction:
Ketone to Tertiary Alcohol :
$$
3\text{-Pentanone} + \text{CH}_3\text{MgBr} \rightarrow \text{5-Methylheptan-3-ol}
$$
Conducted in dry tetrahydrofuran (THF) at 0–5°C, this step achieves >85% yield.Nitrile Formation :
The alcohol is converted to the corresponding nitrile using thionyl chloride (SOCl₂) and sodium cyanide (NaCN) in dichloromethane at reflux (40°C, 6 h).Nitrile Reduction to Amine :
Catalytic hydrogenation (H₂, Raney Ni, 60°C, 10 bar) or lithium aluminium hydride (LAH) in THF reduces the nitrile to 5-methylheptan-3-amine. LAH affords higher yields (92%) but requires anhydrous conditions.
Hofmann Degradation of Amides
An alternative route employs Hofmann degradation of a primary amide derived from 5-methylheptanoic acid. Treatment with bromine and NaOH generates the amine via intermediate isocyanate formation, though yields are moderate (65–70%).
Synthesis of Dimethylaminoacetyl Chloride
The electrophilic acylating agent, dimethylaminoacetyl chloride, is synthesized from dimethylglycine:
- Chlorination with Thionyl Chloride :
$$
(\text{CH}3)2\text{NCH}2\text{COOH} + \text{SOCl}2 \rightarrow (\text{CH}3)2\text{NCH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$
Conducted under reflux (70°C, 3 h) in dichloromethane, this method achieves 95% conversion. Excess thionyl chloride is removed via distillation.
Amide Bond Formation Strategies
Acid Chloride Route
5-Methylheptan-3-amine reacts with dimethylaminoacetyl chloride in the presence of triethylamine (Et₃N) as a base:
$$
(\text{CH}3)2\text{NCH}2\text{COCl} + \text{C}7\text{H}{15}\text{NH}2 \xrightarrow{\text{Et}_3\text{N, THF}} \text{this compound}
$$
Conditions : THF solvent, 0°C to room temperature, 12 h. Yields range from 78% to 88% after column chromatography (SiO₂, ethyl acetate/hexane).
Carbodiimide-Mediated Coupling
Coupling dimethylaminoacetic acid with the amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
$$
(\text{CH}3)2\text{NCH}2\text{COOH} + \text{C}7\text{H}{15}\text{NH}2 \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}
$$
Optimized Parameters :
- Solvent: Dimethylformamide (DMF)
- Temperature: 25°C
- Reaction Time: 24 h
- Yield: 82% after aqueous workup.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (toluene) reduce side reactions but lower yields (Table 1).
Table 1: Solvent Effects on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 88 |
| DMF | 36.7 | 82 |
| Toluene | 2.4 | 45 |
| Ethyl Acetate | 6.0 | 68 |
Temperature and Catalysis
Elevating temperatures to 50°C in THF reduces reaction time to 6 h but risks racemization. Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases yield to 91% by accelerating acylation.
Purification and Characterization
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 1:3 v/v) effectively isolates the product with >98% purity. Fractions are analyzed via TLC (Rf = 0.4).
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 3.02 (s, 6H, N(CH₃)₂), 3.21 (t, 2H, CH₂N), 2.65 (m, 1H, heptanamine CH), 1.45–1.20 (m, 10H, aliphatic CH₂).
- IR : 1645 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Acetamides
Pharmaceutical Analogs: Zolpidem and Derivatives
Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) shares the N,N-dimethylacetamide backbone but incorporates an imidazopyridine ring system. Key differences include:
- Molecular Weight : 307.4 g/mol (vs. 214.35 g/mol for the target compound).
- Bioactivity : Zolpidem acts as a GABA-A receptor agonist for treating insomnia, whereas the target compound lacks reported pharmacological data .
- Structural Complexity : Zolpidem’s fused heterocyclic ring enhances receptor binding specificity, unlike the aliphatic chain in the target compound.
N,N-Dimethyl-2-(oxindol-3-yl)acetamide (1f) is another analog with a planar oxindole moiety. Its molecular weight is 218.26 g/mol, and it exhibits distinct hydrogen-bonding patterns critical for crystal packing .
Table 1: Pharmaceutical Acetamides Comparison
Agrochemical Acetamides: Chloro-Substituted Derivatives
Chloroacetamides, such as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor), are widely used as herbicides. Key contrasts with the target compound include:
- Electrophilic Substituents : Chlorine atoms enhance reactivity toward biological targets (e.g., plant acetolactate synthase inhibition).
- Aromatic vs. Aliphatic Chains : Alachlor’s diaryl structure improves soil persistence, whereas the target compound’s aliphatic chain may reduce environmental retention .
Solvent and Industrial Analogs: N,N-Dimethylacetamide (DMAC)
DMAC (N,N-Dimethylacetamide) is a polar aprotic solvent with a molecular weight of 87.12 g/mol . Unlike the target compound, DMAC lacks a branched alkyl chain, resulting in:
Structural Derivatives with Modified Side Chains
- N-(3-Decylamino-5-hydroxymethylphenyl)acetamide (): A long decyl chain improves lipid solubility, suggesting bioavailability advantages in drug design.
Research Findings and Data Gaps
- Synthesis : The target compound’s synthetic route is unspecified, but similar acetamides are often prepared via nucleophilic acyl substitutions or reductive aminations .
- Hydrogen Bonding : Unlike oxindole derivatives (), the target compound’s aliphatic chain may limit crystalline lattice stability, affecting solubility.
- Toxicological Data: No studies are reported for the target compound, contrasting with well-documented risks for DMAC and alachlor .
Biological Activity
N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide, also known as a substituted acetamide derivative, has garnered attention for its potential biological activities, particularly in relation to neurological disorders and enzyme inhibition. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant research findings.
This compound primarily acts as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the hydrolysis of acetylcholine (ACh). In Alzheimer's disease (AD), BChE activity increases as acetylcholinesterase (AChE) activity declines, making BChE a critical target for therapeutic intervention. Inhibition of BChE can enhance cholinergic signaling, potentially alleviating cognitive deficits associated with AD .
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant interactions within the active site of BChE. The compound's indole moiety engages in π–π stacking interactions with key amino acids such as Trp82, while hydrogen bonds with residues like His438 further stabilize the binding . These interactions are crucial for its inhibitory potency.
Efficacy Data
In vitro studies have demonstrated that various substituted acetamide derivatives exhibit varying degrees of BChE inhibition. For instance, compounds similar to this compound have shown IC50 values ranging from 3.94 μM to 19.60 μM, indicating moderate to potent inhibitory activity against BChE .
| Compound ID | IC50 (μM) | Activity Level |
|---|---|---|
| 8c | 3.94 | Potent |
| 8d | 19.60 | Moderate |
Inhibition Studies
In a recent study, a series of substituted acetamide derivatives were synthesized and evaluated for their BChE inhibitory properties. The most potent compound, identified as 8c , demonstrated a mixed inhibition mechanism as confirmed by Lineweaver-Burk plots, indicating both competitive and non-competitive characteristics in its interaction with BChE .
Neuroprotective Effects
Another significant aspect of this compound is its potential neuroprotective effects. By enhancing ACh levels through BChE inhibition, this compound may contribute to improved cognitive function in models of AD. Further research is needed to explore these effects in vivo and assess long-term safety and efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
